molecular formula C17H16FN5O2 B2690165 3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-89-9

3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2690165
CAS RN: 887466-89-9
M. Wt: 341.346
InChI Key: YUKWFVXFMFGZAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving “3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as boiling point, density, refractive index, etc. The specific physical and chemical properties for this compound are not available in the retrieved data .

Scientific Research Applications

PPAR Agonist

A derivative of this compound, 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid , acts as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ . PPARs play crucial roles in lipid metabolism, glucose homeostasis, and inflammation. This compound’s unique profile makes it valuable for metabolic disorders and cardiovascular health.

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. The mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on various factors such as its physical and chemical properties, how it is used, and the quantity involved. The specific safety and hazards information for this compound is not available in the retrieved data .

Future Directions

The future directions in the research and application of a compound depend on its potential uses and benefits. The specific future directions for this compound are not available in the retrieved data .

properties

IUPAC Name

2-ethyl-6-(4-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWFVXFMFGZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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